Product packaging for 2-(4-chlorophenoxy)-N-phenylacetamide(Cat. No.:CAS No. 62095-56-1)

2-(4-chlorophenoxy)-N-phenylacetamide

Cat. No.: B3849493
CAS No.: 62095-56-1
M. Wt: 261.70 g/mol
InChI Key: DAJDAFLAUPJTSY-UHFFFAOYSA-N
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Description

Overview of Phenoxyacetamide Derivatives in Synthetic and Medicinal Chemistry Contexts

Phenoxyacetamide derivatives are a subclass of acetamides that incorporate a phenoxy group, which consists of a phenyl ring linked to an ether oxygen. This structural motif is of great interest in synthetic and medicinal chemistry due to its prevalence in molecules with a wide array of biological functions. nih.gov The amide bond formation is a key process in their synthesis, often achieved by reacting a substituted phenol (B47542) with an appropriate haloacetamide derivative. nih.govnih.gov

In medicinal chemistry, the phenoxyacetamide core is recognized as a "privileged scaffold" because it can interact with multiple biological targets, leading to diverse therapeutic applications. mdpi.com Research has demonstrated that these derivatives possess significant potential in various therapeutic areas. For instance, they have been investigated as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines. nih.govmdpi.com Furthermore, their roles as anti-inflammatory, analgesic, and antipyretic agents have been explored, with studies indicating that the presence of certain substituents, such as halogens on the phenoxy ring, can enhance these activities. galaxypub.conih.govarchivepp.com The versatility of this scaffold is further highlighted by its investigation in developing inhibitors for specific enzymes like DOT1L, which is a target in acute leukemias, and for creating novel agents against parasitic and viral diseases. nih.govmdpi.com

Biological Activities of Phenoxyacetamide and N-Phenylacetamide Derivatives
Derivative ClassReported Biological ActivityKey FindingsReference
PhenoxyacetamidesAnti-inflammatory / AnalgesicHalogen-containing derivatives showed enhanced anti-inflammatory function. nih.gov
PhenoxyacetamidesAnticancerDemonstrated cytotoxic efficacy against various cancer cell lines. nih.govmdpi.com
PhenoxyacetamidesAntitubercularIdentified as a promising scaffold for developing agents against M. tuberculosis. mdpi.com
PhenoxyacetamidesEnzyme Inhibition (DOT1L)Identified as novel inhibitors for a histone methyltransferase target in leukemia. nih.gov
N-PhenylacetamidesAnticonvulsantRecognized as a scaffold for compounds with anticonvulsant properties. researchgate.net
N-PhenylacetamidesBone Resorption InhibitionA derivative of 2-(4-chlorophenoxy) acetamide (B32628) was found to inhibit osteoclastogenesis. nih.gov

Academic Significance of 2-(4-Chlorophenoxy)-N-phenylacetamide as a Chemical Scaffold

The specific compound, this compound, holds considerable academic significance as it combines the key structural features of both the phenoxyacetamide and N-phenylacetamide classes. Its chemical scaffold is a subject of interest for investigating how the interplay between the N-phenylacetamide core and the 4-chlorophenoxy substituent influences biological activity. The presence of the chlorine atom on the phenoxy ring is particularly noteworthy, as halogens are known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The academic importance of this scaffold is underscored by research into its derivatives for specific therapeutic applications. A notable example is the development of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), a compound that utilizes the 2-(4-chlorophenoxy)acetamide (B1219211) moiety as its core structure. nih.gov This derivative has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclast cells. nih.gov The discovery highlights the potential of the this compound scaffold as a foundation for designing new drugs to treat bone diseases like osteoporosis. nih.gov This finding demonstrates that the scaffold can be strategically functionalized to create molecules with highly specific and potent biological effects, thereby validating its importance in medicinal chemistry research.

Scope and Research Objectives within Chemical Biology and Organic Synthesis

The research landscape for this compound and its analogs spans both organic synthesis and chemical biology, with clear and interconnected objectives.

In Organic Synthesis: The primary objective is the development of efficient and versatile synthetic routes to access this compound and a diverse library of its derivatives. nih.govnih.gov This involves exploring various reaction conditions and starting materials to optimize yield and purity. A key goal is to create methods that allow for easy modification of both the N-phenyl and the phenoxy rings. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are made to understand their effect on biological activity. ptfarm.plmdpi.com For example, synthesizing derivatives with different substituents at various positions on the aromatic rings allows chemists to probe the electronic and steric requirements for optimal interaction with a biological target.

In Chemical Biology: The central objective is to elucidate the biological activities of compounds derived from the this compound scaffold and to understand their mechanisms of action at the molecular level. Research goals include:

Screening for Broad Biological Activity: Testing new derivatives against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and specific enzymes, to uncover novel therapeutic potentials. nih.govnih.govmdpi.com

Target Identification and Validation: For compounds that show significant activity, a crucial objective is to identify the specific protein or pathway they interact with. In the case of PPOAC-Bz, research focused on its effects on osteoclast-specific marker genes and cellular processes. nih.gov

Mechanism of Action Studies: Investigating how these molecules exert their biological effects. This involves detailed cellular and biochemical assays to understand how they modulate their biological targets and affect cellular signaling pathways. nih.gov

Lead Optimization: Using the feedback from biological testing to guide the synthesis of new, more potent, and selective analogs. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Research Objectives for the this compound Scaffold
FieldPrimary ObjectiveSpecific Goals
Organic SynthesisDevelop efficient synthetic routes- Optimize reaction yields and purity.
  • Create diverse libraries for SAR studies.
  • Enable easy modification of aromatic rings.
  • Chemical BiologyElucidate biological activities and mechanisms- Screen for anticancer, anti-inflammatory, and antimicrobial activity.
  • Identify specific molecular targets.
  • Conduct mechanism of action studies.
  • Optimize lead compounds for improved potency and selectivity.
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C14H12ClNO2 B3849493 2-(4-chlorophenoxy)-N-phenylacetamide CAS No. 62095-56-1

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2-(4-chlorophenoxy)-N-phenylacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12ClNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DAJDAFLAUPJTSY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12ClNO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00307329
    Record name 2-(4-chlorophenoxy)-N-phenylacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00307329
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    261.70 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    62095-56-1
    Record name NSC190735
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190735
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-(4-chlorophenoxy)-N-phenylacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00307329
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies for 2 4 Chlorophenoxy N Phenylacetamide and Its Analogues

    Retrosynthetic Analysis of the 2-(4-Chlorophenoxy)-N-phenylacetamide Core Structure

    Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. sphinxsai.com For this compound, two primary disconnections are logical and strategic. The first and most apparent disconnection is across the amide bond (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis. youtube.comnih.gov This leads to two key synthons: a nucleophilic aniline (B41778) and an electrophilic 2-(4-chlorophenoxy)acetic acid derivative.

    A second disconnection can be made at the ether linkage (C-O bond) of the 2-(4-chlorophenoxy)acetic acid intermediate. This bond is commonly formed via nucleophilic substitution reactions. masterorganicchemistry.com This retrosynthetic step breaks down the intermediate into 4-chlorophenol (B41353) and a two-carbon electrophile, such as a haloacetic acid derivative.

    Following these two disconnections, the synthesis of the target molecule can be planned from three simple starting materials: 4-chlorophenol, a haloacetic acid or its ester, and aniline. This approach allows for a convergent synthesis, where different fragments of the molecule are prepared separately and then combined. nih.gov

    Classical Synthetic Approaches for N-Phenylacetamide Derivatives

    Traditional synthetic methods for compounds like this compound rely on well-established, step-by-step reactions, often requiring heating over extended periods.

    Amide Bond Formation Strategies and Optimization

    The formation of the amide bond is the final key step in the synthesis of this compound. This transformation typically involves the reaction of an amine (aniline) with a carboxylic acid (2-(4-chlorophenoxy)acetic acid) or its activated derivative. luxembourg-bio.com

    Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures to drive off water. luxembourg-bio.com Therefore, the carboxylic acid is usually "activated" first. One common method is to convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.seresearchgate.net The resulting 2-(4-chlorophenoxy)acetyl chloride then readily reacts with aniline, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide.

    Alternatively, a wide array of coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid without isolating an acyl chloride intermediate. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency and suppress side reactions. nih.govresearchgate.net Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective coupling agents, particularly for challenging or sterically hindered substrates. luxembourg-bio.comresearchgate.net

    Table 1: Common Coupling Reagents for Amide Bond Formation

    Reagent ClassExamplesTypical ConditionsNotes
    CarbodiimidesDCC, EDCInert solvent (e.g., DCM, DMF), often with HOBt/DMAP, Room temp.EDC byproducts are water-soluble, simplifying purification. nih.gov
    Phosphonium SaltsPyBOP, PyAOPInert solvent (e.g., DMF, MeCN), Base (e.g., DIPEA), Room temp.Highly effective for difficult couplings. researchgate.net
    Uronium/Aminium SaltsHBTU, HATU, HCTUInert solvent (e.g., DMF), Base (e.g., DIPEA), Room temp.HATU is very reactive; solutions are stable for automated synthesis. nih.gov
    Mixed AnhydridesPivaloyl chloride, Isobutyl chloroformate (IBCF)Base (e.g., NMM), Low temp. then addition of amine.Cost-effective for large-scale synthesis. sci-hub.se

    Ether Linkage Formation Methodologies

    The ether linkage in the 2-(4-chlorophenoxy)acetic acid intermediate is most commonly synthesized via the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comwikipedia.org

    In a typical procedure, 4-chlorophenol is deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic sodium or potassium 4-chlorophenoxide salt. miracosta.edu This phenoxide then reacts with an alkyl halide bearing a carboxylic acid or ester group, such as chloroacetic acid or ethyl chloroacetate. miracosta.edupbworks.com The reaction is typically heated in a suitable solvent to proceed at a reasonable rate. If a haloacetic ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid necessary for the final amidation. The reaction generally proceeds with good yields, though it can require several hours of heating. wikipedia.org

    Advanced Synthetic Techniques for this compound Derivatives

    Microwave-Assisted Synthetic Protocols

    Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. asianjpr.comanton-paar.com By directly heating the reactants and solvent through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes and often improve yields. sphinxsai.comanton-paar.com

    For the synthesis of N-phenylacetamide derivatives, microwave irradiation can be applied to the amide bond formation step. Direct amidation of a carboxylic acid with an amine, which is sluggish under conventional heating, can be efficiently carried out in a microwave reactor, sometimes even without a solvent. utahtech.edu Comparative studies have consistently shown that microwave-assisted methods outperform conventional heating in terms of both reaction speed and yield. sphinxsai.comasianjpr.com For instance, reactions that take several hours under reflux can often be completed in 5-15 minutes in a microwave synthesizer at elevated temperatures and pressures. nih.gov

    Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

    ReactionMethodReaction TimeYieldReference
    Acetanilide (B955) SynthesisConventional (Reflux)~45 minModerate asianjpr.com
    Acetanilide SynthesisMicrowave~5 minHigh asianjpr.com
    N-Phenyl Phthalimide SynthesisConventional2-15 hoursPoor (<50%) sphinxsai.com
    N-Phenyl Phthalimide SynthesisMicrowave4 minHigh sphinxsai.com
    Biphenyl Carboxamide SynthesisConventional (40°C)2 hours50% nih.gov
    Biphenyl Carboxamide SynthesisMicrowave (40°C)3 min65% nih.gov

    Ultrasonic-Assisted Reaction Conditions

    Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. mdpi.comnih.gov

    Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds and acetamide (B32628) derivatives. mdpi.com For example, the synthesis of N,N-bis(phenacyl)anilines from anilines and α-bromoacetophenones was achieved in 30-45 minutes with high yields (73-83%) under ultrasonic irradiation at room temperature, conditions that are much milder and faster than traditional methods. youtube.com Similarly, the synthesis of various sulfonamides and other acetamide derivatives has been shown to be more efficient in terms of both yield and reaction time when using ultrasound compared to conventional stirring methods. jocpr.comresearchgate.net This technique offers a green, efficient, and rapid alternative for synthesizing amide and ether linkages. organic-chemistry.org

    Table 3: Examples of Ultrasound-Assisted Synthesis of Related Amides

    Product TypeReactantsConditionsReaction TimeYieldReference
    N,N-bis(phenacyl)anilinesAnilines + α-bromoacetophenones350W, Room Temp, PEG 40030-45 min73-83% youtube.com
    Triazole-coupled AcetamidesTriazole + Bromoacetamides45-55°C39-80 min65-80% mdpi.com
    Aryl SulfonamidesAryl Sulfonyl Chloride + Aryl AminesEthanol, FeCl₃-BentoniteNot specified>70% researchgate.net
    N-AcylcyanamidesCarboxylic Acids + Sodium CyanamideRoom Temp, TCCA/PPh₃~10 minVery Good organic-chemistry.org

    Multi-Component Reactions for Structural Diversification

    Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and other applications. The synthesis of this compound and its analogues has benefited from the application of various MCRs, leading to a broad spectrum of structurally diverse compounds.

    Prominent among these are the isocyanide-based MCRs, such as the Passerini and Ugi reactions. The Passerini reaction , first reported in 1921, combines an isocyanide, a carboxylic acid, and a carbonyl compound to yield α-acyloxyamides. numberanalytics.comnih.govwikipedia.org This three-component reaction provides three points of diversity, allowing for the rapid production of varied compound libraries from simple starting materials. numberanalytics.com The reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the reactants. nih.govwikipedia.org

    The Ugi four-component reaction (Ugi-4CR) , a cornerstone of MCR chemistry, brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.gov This reaction is highly valued for its ability to generate peptide-like structures with significant structural diversity from readily available starting materials. nih.govnih.govscispace.com The Ugi reaction can be performed in environmentally benign solvents like water, further enhancing its appeal. nih.govnih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of a wide range of biologically active molecules and complex scaffolds. mdpi.com

    A specific application of MCRs in the synthesis of analogues of the target compound involves the three-component reaction of 2-(4-formylphenoxy)-N-arylacetamides with malononitrile (B47326) and an active methylene (B1212753) reagent. This strategy has been successfully employed to create novel 2-phenoxy-N-phenylacetamide hybrids fused with various heterocyclic systems, such as 2-amino-3-cyano-4H-chromene.

    The diversification potential of MCRs in generating analogues of this compound is illustrated in the following table, which showcases the variety of substituents that can be incorporated and the corresponding yields.

    Reaction TypeStarting MaterialsResulting Analogue StructureYield (%)Reference
    Ugi 4-Component ReactionPyrrolyl-β-chlorovinylaldehyde, para-substituted anilines, monochloroacetic acid, convertible isocyanidesPyrrole-containing β-chlorovinyl Ugi bisamides54-93 beilstein-journals.org
    Passerini 3-Component ReactionIsocyanide, aldehyde/ketone, carboxylic acidα-Acyloxy amideVaries numberanalytics.comnih.gov
    Hantzsch-like Reaction2-(4-formylphenoxy)-N-arylacetamides, 3-aminocrotononitrile (B73559) or 1,3-dicarbonyl compounds and ammonium (B1175870) acetate1,4-dihydropyridine-linked phenoxy-N-arylacetamidesNot specified researchgate.net

    Stereoselective Synthesis and Chiral Resolution of Analogues

    The presence of a chiral center in many analogues of this compound necessitates the development of methods for their stereoselective synthesis or the resolution of racemic mixtures. Enantiomers of a chiral compound can exhibit significantly different biological activities, making the control of stereochemistry a critical aspect of drug discovery and development. nih.gov

    Stereoselective Synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov For instance, the catalytic enantioselective synthesis of N-C axially chiral compounds, which are structurally related to N-phenylacetamides, has been achieved using chiral palladium catalysts. Asymmetric synthesis mediated by chiral ligands has also been shown to be effective in controlling the stereochemistry of reactions involving enolates. A palladium-catalyzed enantioselective three-component reaction has been developed to produce α-arylglycine derivatives, which share a structural motif with the target compounds, in good yields and enantioselectivities. beilstein-journals.org

    Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. nih.gov An alternative and widely used method is enzymatic kinetic resolution. Lipases, in particular, have demonstrated high enantioselectivity in the resolution of various chiral compounds, including alcohols and acids that can serve as precursors to the target analogues. nih.govresearchgate.netpolimi.itmdpi.comresearchgate.net For example, lipase (B570770) from Candida rugosa has been used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers with a similar phenoxy propanol (B110389) structure. mdpi.com

    The following table presents examples of stereoselective synthesis and chiral resolution applied to analogues structurally related to this compound.

    MethodSubstrate/Starting MaterialsChiral Agent/CatalystProductEnantiomeric Excess (ee) / Yield (%)Reference
    Enzymatic Kinetic ResolutionRacemic 1-(isopropylamine)-3-phenoxy-2-propanolLipase from Candida rugosa MY(S)-enantiomer of the corresponding acetate96.2% ee (product) mdpi.com
    Chemo-enzymatic Synthesis (Kinetic Resolution)Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoateImmobilized lipase from Rhizomucor miehei(R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-olHigh ee and yield researchgate.net
    Palladium-Catalyzed Enantioselective 3-Component ReactionGlyoxylic acid, sulfonamides, aryltrifluoroboratesPalladium catalyst with chiral ligandα-Arylglycine derivativesModerate to good yields and enantioselectivies beilstein-journals.org

    Green Chemistry Principles Applied to N-Phenylacetamide Synthesis

    The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and enhance safety. The synthesis of N-phenylacetamides, including this compound and its analogues, has been a fertile ground for the application of these principles, focusing on the use of greener solvents, alternative energy sources, and biocatalysis.

    Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. The use of whole cells or isolated enzymes can lead to high conversions and yields under mild reaction conditions, often in aqueous media. A notable example is the biocatalytic preparation of substituted N-phenylacetamides using whole cells of Candida parapsilosis ATCC 7330, which achieved excellent conversions of up to 93% and good yields up to 81%.

    Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. numberanalytics.comorganic-chemistry.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various N-phenylacetamide derivatives. Solvent-free, microwave-assisted synthesis of N-substituted aldimines, key intermediates for many reactions, has been achieved with high yields in very short reaction times. organic-chemistry.org

    Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate reactions. numberanalytics.comnih.govorientjchem.orgeurekaselect.com This method can lead to enhanced reaction rates, improved yields, and reduced energy consumption. numberanalytics.com The use of ultrasound is considered an eco-friendly approach as it provides a non-polluting energy source. eurekaselect.com

    The following table summarizes various green chemistry approaches for the synthesis of N-phenylacetamide derivatives, highlighting the improvements in reaction conditions and outcomes.

    Green Chemistry ApproachReactionKey FeaturesYield (%) / Conversion (%)Reference
    BiocatalysisN-acylation of aromatic aminesWhole cells of Candida parapsilosis ATCC 7330, mild conditionsUp to 81% yield / Up to 93% conversion
    Microwave-Assisted Synthesis (Solvent-Free)Synthesis of N-substituted aldimines from non-volatile amines and aromatic aldehydesNo catalyst, no solvent, 8 minutes reaction time75-100% organic-chemistry.org
    Ultrasound-Assisted SynthesisGeneral organic synthesisEnhanced reaction rates, reduced reaction times, improved yieldsVaries numberanalytics.comorientjchem.orgeurekaselect.com
    Microwave-Assisted SynthesisSynthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepinesSolvent-free, short reaction times (1-8 min)Good to excellent yields

    Structural Elucidation and Advanced Characterization Techniques for 2 4 Chlorophenoxy N Phenylacetamide Derivatives

    Spectroscopic Characterization Methods

    Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 2-(4-chlorophenoxy)-N-phenylacetamide.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

    ¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons of the phenyl and chlorophenoxy rings typically appear in the downfield region, generally between δ 6.8 and 7.9 ppm. The splitting patterns of these aromatic protons provide information about the substitution pattern on the rings. The two doublets for the para-substituted chlorophenoxy group and the multiplet for the monosubstituted phenyl group would be characteristic. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen would likely appear as a singlet at approximately δ 4.80 ppm. ptfarm.pl The amide proton (N-H) would present as a broad singlet, with its chemical shift being solvent-dependent but often observed downfield (around δ 10.11-12.45 ppm). ptfarm.pluomphysics.net

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 165-168 ppm. uomphysics.net The carbon atoms of the aromatic rings would resonate between δ 114 and δ 158 ppm. The carbon attached to the chlorine atom would show a characteristic chemical shift, as would the carbon atoms of the ether linkage (-O-CH₂-). The methylene carbon (-OCH₂-) is expected around δ 67 ppm. uomphysics.net

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous compounds and general spectroscopic principles.

    Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
    Amide N-H10.1 - 12.5 (broad singlet)-
    Phenyl C-H7.1 - 7.7 (multiplet)120 - 138
    Chlorophenoxy C-H6.9 - 7.4 (multiplet, two doublets)115 - 157
    Methylene -OCH₂-~4.8 (singlet)~67
    Carbonyl C=O-165 - 168

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent peak for the N-H stretching vibration of the secondary amide would be expected in the region of 3300-3400 cm⁻¹. ptfarm.pl The carbonyl (C=O) stretching of the amide group (Amide I band) would appear as a strong absorption around 1670-1690 cm⁻¹. ptfarm.pl The C-N stretching vibration (Amide III band) is typically found near 1313 cm⁻¹. scholarsresearchlibrary.com The presence of the ether linkage (C-O-C) would be confirmed by strong C-O stretching bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. ptfarm.pl Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration would be present in the fingerprint region, typically around 724 cm⁻¹. ptfarm.plresearchgate.net

    Table 2: Characteristic IR Absorption Bands for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    AmideN-H stretch3300 - 3400
    AmideC=O stretch (Amide I)1670 - 1690
    AmideN-H bend (Amide II)1550 - 1600
    AmideC-N stretch (Amide III)~1313
    EtherAsymmetric C-O-C stretch1200 - 1250
    EtherSymmetric C-O-C stretch1000 - 1050
    AromaticC-H stretch>3000
    Alkyl HalideC-Cl stretch~724

    High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

    Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula. For this compound (C₁₄H₁₂ClNO₂), the expected monoisotopic mass is approximately 261.0556 g/mol . HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

    In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be seen, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would involve cleavage of the amide bond and the ether linkage, leading to characteristic fragment ions. For instance, cleavage of the C-N bond could yield fragments corresponding to the anilide and the chlorophenoxyacetyl moieties.

    Chromatographic Techniques for Isolation and Purity Assessment

    Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds.

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a sample. ptfarm.pl In the synthesis of this compound, TLC would be used to follow the consumption of the starting materials and the formation of the product. unimi.it

    The purity of the final compound can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. ptfarm.pl For amide compounds, a common eluent system is a mixture of a non-polar solvent like chloroform (B151607) or toluene (B28343) and a polar solvent like methanol (B129727) or ethyl acetate. ptfarm.plunimi.it For instance, a mobile phase of chloroform and methanol (95:5, v/v) has been used for related acetamide (B32628) derivatives. ptfarm.pl The spots on the TLC plate are typically visualized under UV light or by using an iodine chamber. ptfarm.pl

    High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. ijpca.org It is a highly improved form of column chromatography where a liquid solvent (mobile phase) is forced through a column packed with a solid adsorbent material (stationary phase) under high pressure. ijpca.org This high pressure allows for the use of very small particle sizes for the column packing, which provides a greater surface area for interactions and results in better separation of the mixture's components. ijpca.org

    For compounds like N-phenylacetamide derivatives, reverse-phase (RP) HPLC is a common and effective method. sielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. ijpca.orgsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. To improve peak shape and resolution, modifiers like formic acid or phosphoric acid are often added to the mobile phase. sielc.com

    Interactive Table: Typical HPLC Parameters for Phenylacetamide Derivative Analysis

    ParameterTypical SettingPurposeCitation
    Column C18, 3-5 µm particle sizeStationary phase for reverse-phase separation. sielc.com
    Mobile Phase Acetonitrile/Water gradientElutes compounds based on polarity. ijpca.orgsielc.com
    Modifier 0.1% Formic AcidImproves peak shape and ionization for MS. sielc.com
    Flow Rate 0.5 - 1.5 mL/minControls retention time and separation efficiency.
    Detector UV-Vis (e.g., at 254 nm)Quantifies the analyte based on light absorbance. chromatographyonline.com
    Temperature 25-40 °CAffects viscosity and retention, needs control for reproducibility. ijpca.org

    When HPLC is coupled with Mass Spectrometry (LC-MS), its analytical power is significantly enhanced. bu.edu LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijpca.org This hybrid technique is invaluable for confirming the molecular weight of the parent compound, identifying impurities, and studying metabolites. researchgate.net Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the eluting compounds before they enter the mass analyzer. bu.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive structural information and enabling the detection of trace-level components. bu.eduresearchgate.net

    Chiral Chromatography for Enantiomeric Separation

    Many derivatives of this compound may be chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often have identical physical properties in an achiral environment but can exhibit different pharmacological or toxicological effects, their separation and quantification are critical. eijppr.comchromatographyonline.com Chiral chromatography is the most widely used method for this purpose. nih.gov

    The direct separation of enantiomers is typically achieved using a Chiral Stationary Phase (CSP). eijppr.com A CSP is created by bonding a chiral selector to a solid support, usually silica (B1680970) gel. researchgate.net The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies, leading to different retention times. eijppr.com

    Key types of CSPs used for enantiomeric separation include:

    Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, based on derivatives of cellulose (B213188) and amylose (B160209). chromatographyonline.com The helical structure of amylose and the layered structure of cellulose provide a complex three-dimensional chiral environment. chromatographyonline.com The enantioselective recognition is driven by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the polysaccharide structure.

    Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape. nih.gov Enantiomeric separation occurs based on how well each enantiomer fits into the hydrophobic cavity of the cyclodextrin (B1172386) and interacts with the hydroxyl groups at the rim. nih.gov

    Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They often contain π-acidic (e.g., 3,5-dinitrobenzoyl) or π-basic (e.g., naphthalene) moieties. eijppr.com

    The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and the use of additives can dramatically influence the selectivity and resolution of the separation. chromatographyonline.com

    Interactive Table: Common Chiral Stationary Phases (CSPs)

    CSP TypeChiral Selector ExampleSeparation MechanismTypical AnalytesCitation
    Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, π-π, steric interactionsBroad range of chiral compounds chromatographyonline.comnih.gov
    Polysaccharide Cellulose tris(3,5-dichlorophenylcarbamate)H-bonding, dipole-dipole, steric interactionsAromatic compounds, amides chromatographyonline.com
    Cyclodextrin Hydroxypropyl-β-cyclodextrinHost-guest inclusion complexesCompounds that fit the cavity, e.g., NSAIDs nih.gov
    Pirkle-type N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, H-bondingCompounds with aromatic rings, amides, esters eijppr.com

    Advanced Solid-State Analysis (e.g., Hirshfeld Surface Analysis)

    Understanding the three-dimensional arrangement of molecules in a crystal is crucial for predicting the physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. doaj.orgnih.gov

    The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal electron density into molecular fragments. It provides a visual representation of how molecules interact with their neighbors. By mapping properties like dnorm (normalized contact distance) onto the surface, specific intermolecular contacts can be highlighted. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds. researchgate.net

    Studies on structurally related molecules, such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, have demonstrated the utility of this technique. nih.govresearchgate.net The analysis quantifies the percentage of the Hirshfeld surface area corresponding to different types of atomic contacts.

    Interactive Table: Hirshfeld Surface Contact Contributions for a Representative Phenylacetamide Derivative (Data is illustrative, based on published analyses of similar structures)

    Intermolecular ContactPercentage ContributionDescription of InteractionCitation
    H···H~39-45%Represents the most abundant, though weakest, van der Waals forces. nih.govresearchgate.net
    C···H / H···C~20-33%Significant contribution from C-H···π interactions and general van der Waals contacts. nih.govresearchgate.net
    O···H / H···O~8-16%Indicates the presence of conventional and weak C-H···O or N-H···O hydrogen bonds. researchgate.netnih.gov
    Cl···H / H···Cl~11%Highlights the role of the chlorine substituent in forming C-H···Cl hydrogen bonds. nih.gov

    This quantitative data is invaluable for understanding how substitutions on the phenyl rings influence the supramolecular architecture, which in turn affects properties like solubility, stability, and melting point. nih.govresearchgate.net

    Computational Chemistry and in Silico Investigations of 2 4 Chlorophenoxy N Phenylacetamide

    Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the fundamental electronic structure and reactivity of a molecule. These studies involve optimizing the molecular geometry to its lowest energy state and calculating a variety of molecular properties.

    Detailed Research Findings: For acetamide (B32628) derivatives, DFT calculations are routinely performed to determine key electronic and structural parameters. While comprehensive studies on 2-(4-chlorophenoxy)-N-phenylacetamide itself are not widely published, analyses of structurally similar compounds, such as other phenoxy acetamide derivatives, provide a clear indication of the expected results. nih.govresearchgate.net

    Calculations are typically carried out using a basis set like 6-311G(d,p) with the B3LYP functional. researchgate.net The primary outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net

    Other calculated parameters, known as global reactivity descriptors, help to quantify the molecule's reactivity. anaxlab.com These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). anaxlab.comnih.gov For instance, in a study of an analogous N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the HOMO-LUMO gap was calculated to be 5.406 eV, indicating a highly stable molecule. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP for this class of molecules typically shows negative potential around the oxygen atoms of the carbonyl and ether groups, indicating these as likely sites for electrophilic attack, while regions around the amide proton show positive potential. nih.gov

    Table 1: Representative Global Reactivity Descriptors from DFT Studies of Acetamide Derivatives Note: The following data is representative of typical values found for structurally related phenoxy acetamide compounds and is for illustrative purposes.

    ParameterSymbolFormulaTypical Value (eV)Reference
    HOMO EnergyEHOMO-~ -6.5 eV nih.gov
    LUMO EnergyELUMO-~ -1.1 eV nih.gov
    Energy GapΔEELUMO - EHOMO~ 5.4 eV nih.gov
    Chemical Potentialµ(ELUMO + EHOMO) / 2~ -3.8 eV anaxlab.com
    Chemical Hardnessη(ELUMO - EHOMO) / 2~ 2.7 eV researchgate.net
    Electrophilicity Indexωµ² / 2η~ 2.6 eV nih.gov

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. It helps in understanding the binding mode and affinity, which is often expressed as a docking score or binding free energy (ΔG).

    Detailed Research Findings: The 2-phenoxyacetamide (B1293517) scaffold has been identified as a promising framework for developing inhibitors of various enzymes. rsc.org For example, in silico studies of 2-phenoxyacetamide derivatives have identified them as potential inhibitors of the SARS-CoV-2 main protease (Mpro). rsc.org In these studies, ligands are docked into the active site of the target protein to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. rsc.orgscbt.com

    For this compound, the key interacting moieties would be the carbonyl oxygen (hydrogen bond acceptor), the N-H group (hydrogen bond donor), the two phenyl rings (hydrophobic and π-stacking interactions), and the chlorine atom (potential for halogen bonding). Docking studies on related acetamides against anti-apoptotic proteins like Bcl-2 have shown that the binding is driven by interactions with key residues in the protein's binding pocket. nih.gov For instance, docking of N-aryl acetamide derivatives against monoamine oxidase B (MAO-B) revealed significant interactions, with calculated binding free energies (ΔGbind) superior to reference drugs. guidechem.com The docking scores for phenoxyacetamide derivatives against SARS-CoV-2 Mpro were found to be in the range of -6.83 to -7.20 kcal/mol. rsc.org

    Table 2: Example of Molecular Docking Results for Acetamide Derivatives against Protein Targets Note: This table presents illustrative findings from studies on related acetamide compounds.

    Compound ClassProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
    Phenoxyacetamide DerivativesSARS-CoV-2 Mpro-7.20Cys145, His41, Met165 rsc.org
    N-aryl-acetamide DerivativesMonoamine Oxidase B (MAO-B)-9.13Tyr326, Cys172, Gln206 guidechem.com
    p-acetamide DerivativeBcl-2 (4MAN)-7.0Arg104, Asp99 nih.gov

    Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

    Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the interactions and conformational changes.

    Detailed Research Findings: MD simulations are crucial for validating docking results. The stability of the complex is typically evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period (e.g., 100 nanoseconds). A stable RMSD value for the ligand indicates that it remains firmly bound within the active site. Another parameter, the Root Mean Square Fluctuation (RMSF), is calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding.

    While specific MD simulation studies for this compound are not prominent in the literature, this would be the standard computational follow-up to a promising docking result. The simulation would confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained in a dynamic, solvated environment. Analysis of the simulation trajectory allows for the calculation of binding free energy using methods like MM-PBSA or MM-GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. guidechem.com

    Pharmacophore Modeling and Virtual Screening for Structural Insights

    Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen large compound libraries for new potential hits.

    Detailed Research Findings: A pharmacophore model for a class of compounds like phenoxyacetamides can be generated based on the structures of known active molecules. rsc.org For this compound, the key pharmacophoric features would include:

    One Hydrogen Bond Acceptor (from the carbonyl oxygen).

    One Hydrogen Bond Donor (from the amide nitrogen).

    Two Aromatic/Hydrophobic regions (the chlorophenyl and phenyl rings).

    A Halogen Bond Donor feature (the chlorine atom).

    In a study on phenoxyacetamide derivatives, a pharmacophore model was generated using hydrogen bond acceptor and hydrophobic features. rsc.org This model was then used to screen a library of designed ligands, successfully identifying the most promising candidates for subsequent docking. rsc.org This approach provides crucial structural insights by abstracting the key features responsible for biological activity, which can guide the design of new, more potent analogues. guidechem.com

    Prediction of Molecular Interactions and Reactivity Profiles

    This area synthesizes the findings from all other computational methods to build a comprehensive profile of the molecule's likely behavior.

    Detailed Research Findings: The reactivity profile of this compound can be predicted from its electronic properties calculated via DFT. A significant HOMO-LUMO energy gap, as is typical for this class of compounds, suggests good chemical stability. nih.gov The MEP map points to the carbonyl oxygen as the most likely site for hydrogen bonding and interaction with electrophiles. nih.gov

    The molecular interactions profile, derived from docking and MD simulations, predicts how the molecule will bind to biological targets. The N-phenylacetamide core provides a rigid scaffold capable of forming at least one hydrogen bond via its N-H group and accepting one via its C=O group. nih.gov The two aromatic rings are crucial for establishing hydrophobic and van der Waals interactions within non-polar pockets of an enzyme's active site. rsc.orgguidechem.com The 4-chloro substitution on the phenoxy ring not only influences the electronic properties of the ether oxygen but can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. The flexibility of the molecule, primarily around the ether linkage and the acetamide bond (four rotatable bonds), allows it to adopt different conformations to fit optimally into a binding site. The general reactivity of amides indicates they are very weak bases and can be hydrolyzed under certain conditions, though the amide bond in acetanilide (B955) is generally stable.

    Structure Activity Relationship Sar Studies of 2 4 Chlorophenoxy N Phenylacetamide Derivatives

    Impact of Substituent Modifications on Molecular Interactions and Biological Activity

    The biological activity of 2-(4-chlorophenoxy)-N-phenylacetamide derivatives can be significantly modulated by the introduction of various substituents at different positions of the molecule. These modifications influence the electronic, steric, and lipophilic properties of the compound, thereby affecting its interaction with biological targets.

    The nature and position of substituents on both the N-phenyl ring and the 4-chlorophenoxy ring play a pivotal role in determining the biological efficacy of this class of compounds. The electronic effects (electron-donating or electron-withdrawing) and steric bulk of these substituents are key determinants of activity.

    In a study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, it was observed that the presence of a nitro group on the N-phenyl ring led to a higher cytotoxic effect against cancer cell lines compared to a methoxy (B1213986) group. nih.govnih.gov Specifically, compounds with a nitro substituent at the ortho, meta, or para position of the N-phenyl ring (compounds 2a-2c) were more potent than their methoxy-substituted counterparts (compounds 2d-2f). nih.gov This suggests that electron-withdrawing groups on the N-phenyl ring may be favorable for this particular biological activity. The most active compounds in this series were 2-(4-fluorophenyl)-N-(2-nitrophenyl)acetamide and 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide, which exhibited significant activity against the PC3 prostate carcinoma cell line. nih.gov

    Similarly, in a series of N-substituted chloroacetamides, halogenated substituents on the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active antimicrobial agents. nih.gov Their high lipophilicity is thought to facilitate passage through the phospholipid bilayer of cell membranes. nih.gov The position of the substituent on the phenyl ring also influences activity, with some molecules showing greater efficacy against Gram-negative bacteria and others against Gram-positive bacteria or fungi. nih.gov

    Furthermore, research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share the N-phenylacetamide moiety, has shown that substituents at the 2-position of the phenylacetamide ring can improve interaction with the target protein. nih.gov The combined electronic effect of a cyano group and a halogen was found to be favorable for inhibitory activity. nih.gov The steric bulk of substituents is also a critical factor, with Taft's steric parameter (Es) showing a significant correlation with biological activity in some QSAR studies. nih.gov In general, for many related compound series, electron-withdrawing groups on the aryl 'tail' are preferred over electron-donating groups. nih.gov

    The following table summarizes the impact of selected aromatic ring substitutions on the biological activity of N-phenylacetamide derivatives.

    Compound Series Substituent Position Observed Effect on Biological Activity Reference
    2-(4-Fluorophenyl)-N-phenylacetamidesNitro (NO₂)ortho, meta, paraHigher cytotoxicity than methoxy substituents nih.govnih.gov
    2-(4-Fluorophenyl)-N-phenylacetamidesMethoxy (OCH₃)ortho, meta, paraLower cytotoxicity than nitro substituents nih.gov
    N-substituted chloroacetamidesChloro (Cl)paraHigh antimicrobial activity nih.gov
    N-substituted chloroacetamidesFluoro (F)paraHigh antimicrobial activity nih.gov
    N-phenylthieno[2,3-b]pyridine-2-carboxamidesCyano (CN) and Halogen-Favorable for inhibitory activity nih.gov

    The introduction of heterocyclic rings into the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. These moieties can introduce additional hydrogen bond donors and acceptors, alter lipophilicity, and provide new points of interaction with biological targets.

    Thiazole (B1198619) and Benzothiazole: A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and evaluated for their antimalarial and cytotoxic activities. researchgate.net In another study, N-(4-acetylphenyl)-2-chloroacetamide was used as a precursor for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which showed promising antioxidant and antibacterial activities. researchgate.net

    Triazole and Oxadiazole: Hybrid molecules incorporating 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to possess potential anticancer activity by targeting thymidylate synthase. nih.gov The triazole ring, with its three nitrogen atoms, can engage in various non-covalent interactions within biological systems. nih.gov Similarly, 1,3,4-oxadiazole is a pharmacophore found in some anticancer drugs. nih.gov

    Pyrimidine (B1678525): The pyrimidine ring has been incorporated into related structures, such as in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. mdpi.com In these derivatives, the pyrimidine core is a key structural element.

    Piperazine (B1678402): Piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been synthesized from 1,4-bis(chloroacetyl)piperazine (B158052) and evaluated as anticancer agents. nih.gov The piperazine linker has been identified as optimal in some series of bioactive compounds. nih.gov

    Morpholine: Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and studied for their antimicrobial properties. researchgate.net

    The following table provides examples of heterocyclic moieties incorporated into acetamide (B32628) derivatives and their associated biological activities.

    Heterocyclic Moiety Core Structure Biological Activity Reference
    Thiazole2-(7-chloroquinolin-4-ylthio)-N-phenylacetamideAntimalarial, Cytotoxic researchgate.net
    BenzothiazoleN-aryl-2-thioacetamideAntioxidant, Antibacterial researchgate.net
    1,2,3-Triazole & 1,3,4-OxadiazoleHybrid structuresAnticancer nih.gov
    Pyrimidine2-Aryloxy-N-acetamideSLACK channel inhibition mdpi.com
    Piperazinebis(thiazole/thiadiazole) hybridsAnticancer nih.gov
    Morpholine2-(4-ethoxy)phenyl-N-phenylacetamideAntimicrobial researchgate.net

    In a study of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives, the impact of substitution on the western linker and the nature of the atoms within the linker (e.g., oxygen, sulfur, nitrogen) were evaluated. mdpi.com The synthesis of these analogs involved coupling with 2-(4-chlorophenoxy)-2-methylpropanoic acid, indicating a variation in the acyl moiety. mdpi.com

    The synthesis of N-(2-alkoxy-2-substituted phenyl-ethyl)phenyl amides, designed by exchanging the position of the NH and C=O groups from the fungicide mandipropamid, represents a significant alteration of the bridging linker. jlu.edu.cn Some of these compounds exhibited good anti-fungal activities. jlu.edu.cn

    Furthermore, the structure of ISRIB (trans-2-(4-chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetylamino)cyclohexyl)acetamide) showcases a more complex bridging linker, where a cyclohexyl ring connects two 2-(4-chlorophenoxy)acetamide (B1219211) units. merckmillipore.comnih.gov This highlights how substantial variations in the linker region can lead to potent and selective biological activity.

    Conformational Analysis and its Influence on Biological Activity

    The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and how this influences its biological activity.

    For flexible molecules like this compound derivatives, multiple conformations can exist in solution. The introduction of substituents or the incorporation of rigid structural elements like rings can restrict conformational freedom and lock the molecule into a bioactive conformation.

    Computational methods, such as molecular field analysis, are used to align biologically active conformations of molecules to calculate steric and electrostatic fields, which can then be correlated with biological activity. ijpacr.com The superimposition of molecules based on minimizing the root mean square deviation (RMSD) is a common approach in these studies. ijpacr.com

    Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models use various physicochemical parameters, known as descriptors, to quantify structural features. srmist.edu.in

    Several QSAR studies have been conducted on N-phenylacetamide and 2-phenoxyacetamide (B1293517) derivatives to identify the key structural features that govern their biological activities. These studies often employ methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. ijpacr.com

    In a 2D-QSAR analysis of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a statistically significant model was developed using descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1. ijpacr.com This model provided important structural insights for designing novel derivatives with specific HIF-1 inhibitory activity. ijpacr.com

    For a series of N-(substituted phenyl)-2-chloroacetamides with antimicrobial activity, QSAR analysis was performed using cheminformatics prediction models like Molinspiration, SwissADME, PreADMET, and PkcSM. nih.gov This analysis, combined with experimental testing, confirmed that the biological activity varied with the position of substituents on the phenyl ring. nih.gov

    In another QSAR study on acetamido-N-benzylacetamide derivatives with anticonvulsant activity, molecular descriptors such as the Wiener index, mean information index on atomic composition, and partial charges were used to build a predictive model. kg.ac.rs

    These QSAR models serve as valuable tools for predicting the biological activity of newly designed compounds, thereby guiding synthetic efforts and accelerating the drug discovery process. longdom.org

    The following table lists some of the descriptors used in QSAR modeling of acetamide derivatives.

    Descriptor Type Specific Descriptor Examples Relevance Reference
    LipophiliclogP, π-substituent constantDescribes the hydrophobicity of the molecule, affecting membrane permeability and binding. srmist.edu.in
    ElectronicHammett constant, Dipole momentQuantifies the electron-donating or -withdrawing nature of substituents. srmist.edu.in
    StericTaft's constant (Es), Molar refractivityMeasures the size and shape of substituents, which can influence receptor binding. nih.govsrmist.edu.in
    TopologicalWiener index, SssNHE-indexDescribes the connectivity and branching of the molecule. ijpacr.comkg.ac.rs

    Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models

    Enzyme Modulation Studies

    While research into the broader enzymatic impact of 2-(4-chlorophenoxy)-N-phenylacetamide is ongoing, specific inhibitory actions have been identified.

    Inhibition/Activation of Specific Enzymes

    The compound has been noted in the context of research aimed at developing inhibitors for specific enzymes. For instance, the structurally related acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, has been utilized in the synthesis of inhibitors targeting SLACK potassium channels. nih.gov However, direct studies detailing the inhibitory or activational capacity of this compound itself on enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 3 or general serine proteases are not extensively documented in the reviewed literature. nih.govnih.gov

    Elucidation of Enzyme Binding Mechanisms

    The precise mechanisms through which this compound may bind to and modulate enzyme activity are a subject for further investigation. Detailed structural and kinetic studies would be required to elucidate the specific binding sites and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) with target enzymes.

    Receptor Interaction and Modulation Studies

    The compound has been evaluated for its interaction with several important receptor families, demonstrating a notable profile of activity and selectivity.

    Ligand Binding Affinity and Selectivity for Specific Receptors

    Studies have explored the affinity of compounds structurally similar to this compound for various receptors. A closely related molecule, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), has been identified as a potent and selective antagonist of the P2X4 receptor, with high affinity for both human and rodent orthologs and little to no inhibitory effect on other P2X receptors. nih.govscispace.com This highlights the potential for this chemical scaffold to interact with purinergic receptors.

    Investigations into the modulation of Slack (KCNT1) potassium channels, which are crucial for regulating neuronal excitability, have also been undertaken. nih.govnih.govresearchgate.net While direct binding data for this compound is limited, the development of inhibitors from related structures suggests this may be a relevant target class. nih.gov

    The effects on other major neurotransmitter receptors, such as GABA(A) and glutamate (B1630785) receptors, have been a significant area of pharmacological research. nih.govnih.govmdpi.comnih.govdntb.gov.uaiu.edu However, specific ligand binding affinities and selectivity profiles for this compound at these receptors are not detailed in the available literature.

    Interactive Data Table: Receptor Interaction Profile

    Receptor TargetReported Activity of Structurally Related Compounds
    P2X4 ReceptorPotent and selective antagonism (by BAY-1797) nih.govscispace.com
    Slack (KCNT1) K+ ChannelsInhibition (by derivatives of related acids) nih.gov
    GABA(A) ReceptorsGeneral modulation by various ligands nih.govmdpi.comnih.govdntb.gov.uaiu.edu
    Glutamate ReceptorsRequired for normal dendritic development nih.gov

    Mechanisms of Receptor Agonism or Antagonism

    The mechanism of action for related compounds has been explored, providing a framework for understanding potential interactions. For the P2X4 receptor, cryo-electron microscopy has revealed that antagonists like BAY-1797 bind to an allosteric site at the subunit interface in the extracellular domain, leading to inhibition. scispace.com This allosteric mechanism prevents the conformational changes necessary for channel opening upon ATP binding. scispace.com

    For Slack channels, gain-of-function mutations are linked to severe neurological disorders, making inhibitors a therapeutic focus. nih.govresearchgate.net The development of inhibitors from scaffolds related to this compound suggests a potential antagonistic mechanism, although this remains to be directly confirmed for the compound itself. nih.gov

    Cellular Pathway Modulation Studies

    The interaction of related compounds with their molecular targets initiates downstream cellular signaling cascades. For example, the antagonism of P2X4 receptors can modulate neuroinflammatory pathways. nih.gov P2X4 receptor activation in microglia leads to an influx of calcium, which in turn activates the p38 MAPK pathway, a key process in the release of brain-derived neurotrophic factor (BDNF) and subsequent pain hypersensitivity. nih.gov By blocking this receptor, compounds like BAY-1797 can interrupt this signaling cascade. nih.govscispace.com

    Similarly, the modulation of Slack channel activity has profound effects on neuronal excitability. nih.gov These channels play a significant role in the afterhyperpolarization following action potentials, thereby controlling firing frequencies. nih.gov Altering their function can therefore have widespread effects on neural network activity.

    Inhibition of Key Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB, c-fos in osteoclastogenesis)

    Derivatives of this compound have been identified as potent inhibitors of key signaling pathways that are crucial for osteoclastogenesis, the process of bone resorption. One such derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz) , has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. nih.gov These pathways are essential for the differentiation and function of osteoclasts, which are the cells responsible for bone degradation. nih.gov

    Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , was found to repress both the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways during osteoclast differentiation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov Specifically, this compound inhibited the phosphorylation of the NF-κB subunit p65 without altering the degradation of its inhibitor, I-κB. nih.gov This suggests a mechanism that targets NF-κB activation directly. nih.gov The RANKL-induced activation of MAPK/AP-1 is an early molecular event in osteoclast differentiation, and its suppression by these compounds is critical to their inhibitory effect. nih.gov

    Studies on PPOAC-Bz confirm that it blocks the RANKL-induced activation of NF-κB and the subsequent activation of Nuclear Factor of Activated T-cells 1 (NFATc1), a master regulator of osteoclastogenesis. nih.gov The expression of c-fos, a component of the AP-1 transcription factor and a key gene in osteoclast differentiation, is also downregulated by these derivatives.

    Table 1: Inhibition of Key Signaling Pathways in Osteoclastogenesis by this compound Derivatives

    Signaling PathwayDerivativeObserved EffectReference
    NF-κBPPOAC-BzSuppressed activation and subsequent NFATc1 signaling. nih.gov
    NF-κBPPOA-N-Ac-2-ClInhibited phosphorylation of p65 subunit. nih.gov
    PI3K/AktPPOAC-BzSuppressed activation, leading to decreased osteoclast formation. nih.gov
    MAPKPPOA-N-Ac-2-ClRepressed RANKL-induced signaling. nih.gov

    Effects on Cell Differentiation and Proliferation (e.g., osteoclastogenesis, cancer cell lines, bacterial/fungal growth)

    The primary documented effect of this compound derivatives on cell differentiation and proliferation is their potent inhibition of osteoclastogenesis. In vitro studies using bone marrow-derived macrophages have demonstrated that PPOAC-Bz strongly inhibits the formation of mature, multinucleated osteoclasts. nih.gov This compound was shown to alter the mRNA expression of several osteoclast-specific marker genes, suppress the formation of the F-actin belt essential for bone resorption, and ultimately block bone resorption activity. nih.gov These effects were observed without inducing significant cytotoxicity, indicating a specific action on the differentiation process rather than a general toxic effect. nih.gov

    Similarly, PPOA-N-Ac-2-Cl was found to inhibit osteoclast formation in a dose-dependent manner. nih.gov Treatment with this compound during the early stages of osteoclast differentiation led to a significant reduction in the size and number of mature osteoclasts. nih.gov

    Regarding other cell types, there is a notable lack of available scientific literature on the effects of this compound or its direct complex derivatives on the proliferation of cancer cell lines or on the growth of bacterial and fungal strains. While research exists on the antiproliferative and antimicrobial activities of other, structurally different phenylacetamide and chloroacetamide derivatives, this information falls outside the scope of this specific compound.

    Table 2: Effects on Cell Differentiation and Proliferation

    ProcessDerivativeFindingReference
    OsteoclastogenesisPPOAC-BzStrongly inhibited the formation of mature osteoclasts and bone resorption activity in vitro. nih.gov
    OsteoclastogenesisPPOA-N-Ac-2-ClAttenuated osteoclastogenesis, particularly in the early stages of differentiation. nih.gov
    Cancer Cell ProliferationThis compoundNo specific data available in the searched literature.N/A
    Bacterial/Fungal GrowthThis compoundNo specific data available in the searched literature.N/A

    Molecular Targets Identification within Cellular Processes

    Research into the derivatives of this compound has led to the identification of specific molecular targets. For PPOA-N-Ac-2-Cl, a key molecular target is TNF receptor-associated factor 6 (TRAF6) . nih.gov TRAF6 is a critical adaptor protein downstream of the RANK receptor, and its suppression by PPOA-N-Ac-2-Cl is a primary mechanism for inhibiting RANKL-induced osteoclastogenesis. nih.gov This subsequently impacts the activation of downstream effectors like c-Src and calcineurin. nih.gov

    Another important molecular target has been identified through studies on ISRIB (trans-2-(4-Chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetylamino)cyclohexyl)acetamide) , a bis-glycolamide compound containing the 2-(4-chlorophenoxy)acetamide (B1219211) structure. ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR). nih.gov Its mechanism of action involves modulating the interaction between the guanine (B1146940) nucleotide exchange factor eIF2B and phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α ). By acting downstream of eIF2α phosphorylation, ISRIB reverses the effects of the ISR, including the translational block, without affecting other stress response pathways like ATF6 or IRE1. nih.gov

    Table 3: Identified Molecular Targets

    Molecular TargetDerivativeCellular ProcessMechanism of ActionReference
    TRAF6PPOA-N-Ac-2-ClOsteoclastogenesisSuppresses expression, inhibiting RANKL-mediated signaling. nih.gov
    eIF2B / p-eIF2αISRIBIntegrated Stress Response (ISR)Modulates the interaction between eIF2B and p-eIF2α, reversing translational inhibition.

    Antimicrobial Mechanisms of Action

    In Vitro Efficacy against Bacterial and Fungal Strains

    There is no available data in the searched scientific literature regarding the in vitro efficacy of this compound or its direct, complex derivatives against specific bacterial or fungal strains. Studies on other chloroacetamide compounds exist, but their structural differences prevent the extrapolation of their findings to the compound of interest.

    Cellular and Molecular Targets in Microorganisms

    Consistent with the lack of in vitro efficacy data, there is no information available in the searched literature identifying the specific cellular or molecular targets of this compound in microorganisms.

    Future Perspectives and Research Directions in N Phenylacetamide Chemistry

    Rational Design and Synthesis of Next-Generation Analogues

    The future of N-phenylacetamide chemistry is heavily reliant on the principles of rational drug design, where new analogues are created based on a deep understanding of structure-activity relationships (SAR). Researchers are moving beyond traditional synthesis and screening by employing strategic design to optimize potency and selectivity for specific biological targets.

    One prominent strategy involves the hybridization or "splicing" of the N-phenylacetamide scaffold with other known pharmacophores. For instance, a series of novel N-phenylacetamide derivatives were synthesized by incorporating a 4-arylthiazole moiety. nih.gov This approach was based on the premise that combining the established antimicrobial properties of thiazole (B1198619) rings with the amide structure could lead to synergistic effects. nih.gov The synthesis of these analogues typically involves a multi-step process, starting with the protection of an aniline (B41778) derivative, followed by amide formation, and eventual condensation with various α-halocarbonyl compounds to yield the final products. nih.gov

    Another design approach focuses on modifying a known active compound or a "hit" molecule identified from computational screening. In one study, a hit molecule from a 'clean drug-like' database was chemically modified to produce twenty-five different 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov The design rationale included replacing a pyridine (B92270) ring with benzene (B151609) to enhance π–π stacking interactions and exploring the effects of different hydrophobic groups on biological activity. nih.gov Similarly, starting from a natural product inhibitor, researchers used 3D molecular similarity-based scaffold hopping and electrostatic complementary methods to rationally design potent inhibitors, leading to a significant increase in potency. nih.gov

    The synthesis of these rationally designed analogues often follows established chemical pathways. A common method is the acylation of substituted anilines with chloroacetyl chloride, followed by reaction with a nucleophile, such as 2-mercaptobenzimidazole, to create the desired derivatives. nih.gov Another general strategy involves condensing 2-(4-hydroxyphenyl)acetic acid with various aromatic amines, followed by etherification to produce the target analogues. researchgate.net These synthetic routes are chosen for their reliability and adaptability to a wide range of starting materials, allowing for the creation of diverse chemical libraries for biological evaluation.

    Exploration of Novel Biological Targets and Applications

    While the N-phenylacetamide core is found in established medicines, ongoing research continuously seeks to identify new biological targets and therapeutic applications for its derivatives. This exploration has unveiled a broad spectrum of activities, positioning the N-phenylacetamide scaffold as a privileged structure in drug discovery.

    Derivatives have shown significant promise as anticancer agents . For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Compounds featuring a nitro moiety on the N-phenyl ring demonstrated notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.govnih.gov Further research into 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives identified them as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4), a potential target in prostate cancer. nih.gov The lead compound from this series was shown to suppress colony formation and induce apoptosis in prostate cancer cells. nih.gov

    In the realm of infectious diseases, N-phenylacetamide analogues have emerged as potential antibacterial and antifungal agents . By incorporating a thiazole group, researchers developed compounds with potent activity against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov Another study reported the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues with significant in vitro activity against bacterial strains such as Escherichia coli. researchgate.net Furthermore, the incorporation of a 1,2,3-triazole moiety into the N-phenylacetamide structure has yielded compounds with antifungal and antitubercular properties. rsc.org

    Recent studies have also highlighted novel applications in treating metabolic and degenerative diseases. A derivative of the parent compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz), was identified as a potent inhibitor of osteoclastogenesis. nih.gov This compound was found to suppress the formation of mature osteoclasts and prevent ovariectomy-induced bone loss in animal models, suggesting its potential as a therapeutic agent for osteoporosis. nih.gov Other research has focused on developing N-phenylacetamide-based sulfonamides as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. nih.gov

    The table below summarizes selected research findings on the diverse biological activities of N-phenylacetamide derivatives.

    Biological Target/ApplicationDerivative ClassKey Findings
    Prostate Cancer 2-(naphthalen-1-yloxy)-N-phenylacetamidesIdentified as inhibitors of TRPM4, suppressing cell proliferation and inducing apoptosis. nih.gov
    Prostate/Breast Cancer 2-(4-Fluorophenyl)-N-phenylacetamidesNitro-substituted analogues showed the highest cytotoxic effect against PC3 and MCF-7 cell lines. nih.govnih.gov
    Bacterial Infections N-phenylacetamides with 4-arylthiazoleShowed promising antibacterial activity against Xanthomonas species, superior to commercial agents. nih.gov
    Bone Resorption (Osteoporosis) N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamideExerted a strong inhibitory effect on osteoclastogenesis and prevented bone loss in vivo. nih.gov
    Depression 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesActed as Monoamine Oxidase A (MAO-A) inhibitors with significant antidepressant potential in vivo. nih.gov
    Carbonic Anhydrase Inhibition Isatin N-phenylacetamide based sulfonamidesShowed effective inhibition of human carbonic anhydrase isoforms hCA I, II, and XII. nih.gov

    Integration of Advanced Computational and Experimental Methodologies

    The advancement of N-phenylacetamide chemistry is intrinsically linked to the synergistic use of sophisticated computational and experimental techniques. These methodologies provide deep insights into molecular properties, guide the design of new compounds, and elucidate mechanisms of action.

    Computational approaches have become indispensable for predicting the behavior and properties of N-phenylacetamide derivatives before their synthesis. xisdxjxsu.asia Density Functional Theory (DFT) is widely used to study the electronic structure, molecular geometry, and reactivity of these compounds. acs.orgmdpi.com For example, DFT and Hartree-Fock (HF) calculations have been used to create quantitative models that describe the reactivity of N-phenylacetamides in alkaline hydrolysis, with the electrostatic potential at the carbonyl carbon atom providing a reliable reactivity index. acs.org Other computational studies use DFT to analyze bond characteristics and vibrational frequencies, helping to understand how these molecules behave in different solvent environments. xisdxjxsu.asia Molecular docking and quantitative structure-activity relationship (QSAR) studies are also crucial. These methods predict how a molecule will bind to a biological target, such as an enzyme's active site, and build models that correlate chemical structure with biological activity, thereby streamlining the drug discovery process. nih.govnih.gov

    Experimental methodologies provide the empirical data necessary to validate computational predictions and fully characterize new compounds. High-resolution spectroscopic techniques are fundamental to structure elucidation.

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to determine the precise arrangement of atoms within a molecule. nih.govnih.gov

    Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition. nih.govresearchgate.net

    Infrared (IR) Spectroscopy is used to identify the presence of key functional groups, such as the characteristic amide and carbonyl bonds. nih.govnih.gov

    For biological evaluation, a range of in vitro assays are employed. These include cytotoxicity assays (e.g., MTS assay) to measure anticancer activity, antimicrobial susceptibility tests (e.g., disc agar (B569324) diffusion) to determine antibacterial potency, and enzyme inhibition assays to quantify the effect on specific targets like carbonic anhydrase. researchgate.netnih.govnih.gov

    The table below highlights the integration of these advanced methods in the study of N-phenylacetamide derivatives.

    MethodologyTypeApplication in N-Phenylacetamide Research
    Density Functional Theory (DFT) ComputationalAnalyzing electronic structure, reactivity, bond characteristics, and vibrational frequencies. xisdxjxsu.asiaacs.orgmdpi.com
    Molecular Docking ComputationalPredicting binding conformations and affinities of derivatives to biological targets like carbonic anhydrase. nih.gov
    3D-QSAR ComputationalDeveloping models to predict the biological activity of new derivatives before synthesis. nih.gov
    NMR Spectroscopy ExperimentalConfirming the chemical structure of newly synthesized analogues. nih.govresearchgate.net
    Mass Spectrometry (MS) ExperimentalVerifying the molecular weight and elemental composition of target compounds. nih.govnih.gov
    In Vitro Biological Assays ExperimentalEvaluating the potency of compounds in specific biological contexts (e.g., anticancer, antimicrobial). researchgate.netnih.gov

    Broader Chemical Applications of N-Phenylacetamide Scaffolds Beyond Chemical Biology

    While the majority of current research on N-phenylacetamide derivatives focuses on their biological and medicinal applications, the core structure has historical and potential utility in other areas of chemical science and industry. The chemical properties of the N-phenylacetamide scaffold lend it to applications where its stability and reactivity can be leveraged for non-biological purposes.

    Historically, the parent compound, N-phenylacetamide (also known as acetanilide), has been used as an intermediate in the synthesis of other chemicals. It serves as a raw material for the production of certain sulfonamides and has found use in the manufacturing of dyes. Its role as a precursor highlights the scaffold's utility as a versatile building block in multi-step organic synthesis. For instance, N-(4-nitrophenyl) acetamide, a nitrated derivative of acetanilide (B955), is a key semi-product in the synthesis of various colors and other aromatic compounds. jcbsc.org

    Beyond its role as a synthetic intermediate, N-phenylacetamide has been utilized as a rubber vulcanization accelerator. In this application, it helps to control the chemical process of converting natural rubber into a more durable material through the addition of sulfur. It has also been used in the industrial synthesis of camphor.

    The fundamental amide linkage within the N-phenylacetamide structure is the same type of bond that forms polyamides, a major class of engineering polymers such as nylon. While N-phenylacetamide itself is not a monomer for these polymers, its study contributes to the broader understanding of amide bond chemistry, which is central to materials science. The stability of the amide bond, a result of resonance delocalization, is a key feature that imparts strength and durability to materials in which it is prevalent.

    Future research could further explore the potential of substituted N-phenylacetamides in materials science, potentially as stabilizers, plasticizers, or components in specialty polymers where specific electronic or physical properties, conferred by the substituted phenyl rings, are desired.

    Q & A

    Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-phenylacetamide, and how can reaction conditions be optimized for reproducibility?

    Methodological Answer: The synthesis typically involves coupling 4-chlorophenol with N-phenylacetamide derivatives. A common approach includes:

    • Step 1: React 4-chlorophenol with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .
    • Step 2: Introduce the phenylacetamide moiety via nucleophilic substitution under reflux (60–80°C) for 6–8 hours .
    • Optimization:
      • Solvent: Use anhydrous DCM or toluene to minimize side reactions.
      • Catalyst: Add catalytic iodine (0.5–1 mol%) to enhance reaction efficiency .
      • Purification: Recrystallize the product using ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane:ethyl acetate 4:1) .

    Q. How is the molecular structure of this compound validated experimentally?

    Methodological Answer: Structural confirmation requires:

    • NMR Spectroscopy:
      • 1H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.2 ppm (CH2 adjacent to phenoxy), and δ 3.1 ppm (amide NH) .
      • 13C NMR: Carbonyl (C=O) at ~168 ppm and chlorophenoxy carbons at ~120–150 ppm .
    • X-ray Crystallography: Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) and confirm bond angles (e.g., C–Cl bond length ~1.74 Å) .

    Q. What in vitro assays are used to evaluate the biological activity of this compound?

    Methodological Answer:

    • Antimicrobial Testing:
      • MIC (Minimum Inhibitory Concentration): Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (reported MIC: 4–16 µg/mL) .
    • Enzyme Inhibition:
      • Kinase Assays: Measure IC50 via fluorescence polarization (e.g., inhibition of EGFR kinase at 10 µM concentration) .

    Advanced Research Questions

    Q. How can contradictory data on biological activity be resolved in structure-activity studies?

    Methodological Answer: Contradictions often arise from assay variability or structural modifications. To address this:

    • Standardize Assay Conditions: Use identical bacterial strains (e.g., ATCC controls) and solvent systems (e.g., DMSO ≤1% v/v) .
    • SAR Analysis: Compare analogs (e.g., substituting the phenyl ring with fluorophenyl or methoxy groups) to isolate key functional groups .
    • Statistical Validation: Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .

    Q. What experimental strategies improve synthetic yield in multi-step syntheses?

    Methodological Answer:

    • Stepwise Optimization:
      • Coupling Step: Increase TEA stoichiometry (1.2–1.5 eq.) to drive chloroacetyl chloride reactivity .
      • Reaction Monitoring: Use TLC (hexane:ethyl acetate 9:1) to track intermediate formation and minimize by-products .
    • Scale-Up Adjustments:
      • Temperature Control: Maintain reflux at 80°C ± 2°C to balance reaction rate and decomposition .
      • Work-Up: Extract with ethyl acetate (3 × 20 mL) to recover product from aqueous layers .

    Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

    Methodological Answer:

    • Molecular Docking:
      • Target Selection: Dock the compound into EGFR (PDB ID: 1M17) using AutoDock Vina to predict binding poses .
      • Scoring: Prioritize derivatives with ΔG ≤ −8 kcal/mol .
    • QSAR Modeling:
      • Descriptor Calculation: Use Molinspiration or PaDEL to compute logP, polar surface area, and H-bond donors .
      • Model Validation: Apply leave-one-out cross-validation (R² ≥ 0.7) to ensure predictive power .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.